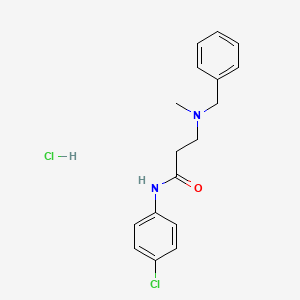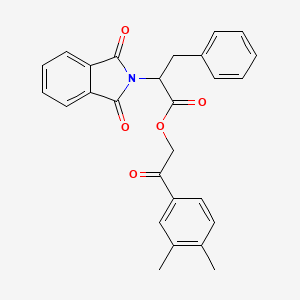![molecular formula C22H27N3O10S B3943708 1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943708.png)
1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Übersicht
Beschreibung
1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has shown promise in various studies for its ability to interact with specific receptors in the body, leading to a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate involves its ability to interact with specific receptors in the body. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. It has also been found to interact with the PPAR-gamma receptor, which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors that it interacts with. Some of the effects that have been observed in various studies include apoptosis of cancer cells, reduction of inflammation and oxidative stress, and regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its ability to interact with specific receptors in the body, which allows for the study of various physiological processes. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other drugs or therapies. Additionally, further research could be conducted to elucidate the specific mechanisms of action of this compound and its interactions with various receptors in the body.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been studied for its potential applications in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Other studies have shown that it can reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S.C2H2O4/c1-3-29-18-9-8-16(14-19(18)28-2)15-21-10-12-22(13-11-21)30(26,27)20-7-5-4-6-17(20)23(24)25;3-1(4)2(5)6/h4-9,14H,3,10-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAHGOIVAIAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-{[(1-naphthoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B3943661.png)
![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)
![3-(3-methylphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943676.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943678.png)


![2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B3943691.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3943721.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3943735.png)